molecular formula C10H10FNO B7807377 4-(2-Fluorophenoxy)butanenitrile

4-(2-Fluorophenoxy)butanenitrile

Cat. No.: B7807377
M. Wt: 179.19 g/mol
InChI Key: YJPCXRAHJKHJLN-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)butanenitrile is a nitrile-containing organic compound characterized by a butanenitrile backbone substituted with a 2-fluorophenoxy group. While direct references to this compound are absent in the provided evidence, structurally related compounds highlight the influence of fluorinated aromatic substituents and ether linkages on physical, chemical, and biological properties. This article focuses on comparisons with analogous nitriles to infer its behavior and applications.

Properties

IUPAC Name

4-(2-fluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6H,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPCXRAHJKHJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenoxy)butanenitrile typically involves the reaction of 2-fluorophenol with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction where 2-fluorophenol reacts with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenoxy)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4-(2-Fluoro-phenoxy)butanoic acid.

    Reduction: Formation of 4-(2-Fluoro-phenoxy)butylamine.

    Substitution: Formation of various substituted phenoxybutanenitriles depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorophenoxy)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)butanenitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Functional Groups Synthesis Yield Physical State Key Applications/Properties Reference
4-Phenylbutanenitrile (4a) Phenyl 84% Colorless oil Intermediate in coupling reactions
4-(4-Amino-2-fluorophenyl)butanenitrile 2-Fluorophenyl, -NH₂ 83% Not reported Pharmaceutical intermediates
4-((2,2,6,6-TMP)oxy)butanenitrile (5) Piperidinyloxy 16% Yellow oil Sterically hindered reactions
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile Fluorophenoxy, -OH Not reported Crystalline Herbicide precursor
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile Chlorophenyl, piperazine Not reported Not reported CNS drug candidates

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance nitrile stability and reactivity toward nucleophilic additions .

Synthetic Efficiency :

  • Bulky groups (e.g., piperidinyloxy) reduce yields due to steric hindrance , whereas electron-deficient aryl groups (e.g., 4-chlorophenyl) improve coupling efficiency .

Biological Relevance :

  • Fluorinated nitriles are prevalent in agrochemicals (e.g., herbicidal intermediates ) and pharmaceuticals (e.g., kinase inhibitors ).

Structural Diversity :

  • Silyl and sulfur-containing analogues expand utility in materials science and catalysis .

Biological Activity

4-(2-Fluorophenoxy)butanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a fluorine atom and a nitrile group. These functional groups enhance its biological activity by potentially modulating interactions with various molecular targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FNO. The compound consists of a butanenitrile chain linked to a 2-fluorophenoxy group. The fluorine substituent significantly affects the compound's lipophilicity and stability, enhancing its binding affinity to biological targets compared to non-fluorinated analogs .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes and receptors, modulating their activity. The nitrile group may participate in hydrogen bonding and other interactions, influencing the compound's overall biological effects .

Biological Activities

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown promising results against bacterial and fungal pathogens.
  • Anticancer Activity : Studies have indicated that derivatives of this compound may inhibit tumor growth by targeting receptor tyrosine kinases (RTKs), which are crucial in cancer progression .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Comparative Analysis

A comparison with structurally related compounds reveals that the presence of the fluorine atom in this compound enhances its stability and binding interactions compared to other halogenated derivatives:

Compound NameKey FeaturesBiological Activity
4-(2-Chlorophenoxy)butanenitrileChlorine substituentModerate antimicrobial properties
4-(2-Bromophenoxy)butanenitrileBromine substituentAntifungal activity
This compound Fluorine substituentEnhanced anticancer and antimicrobial properties

Case Studies

  • Anticancer Activity : A study involving derivatives of this compound demonstrated significant inhibition of c-Met kinase, with an IC50 value as low as 0.59 nM. This suggests potential for developing targeted cancer therapies .
  • Antimicrobial Studies : Research on similar compounds indicated that they possess broad-spectrum antimicrobial activity, making them candidates for further pharmacological studies aimed at developing new antibiotics.

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